molecular formula C13H12ClNO B055423 2-(Benzyloxy)-6-(chloromethyl)pyridine CAS No. 123926-27-2

2-(Benzyloxy)-6-(chloromethyl)pyridine

Cat. No. B055423
M. Wt: 233.69 g/mol
InChI Key: BTLWFHKLUNCRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-6-(chloromethyl)pyridine, also known as BCP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BCP is a heterocyclic compound that consists of a pyridine ring with a benzyl ether and a chloromethyl substituent. This compound has been found to possess a wide range of biological activities, making it a promising candidate for various research studies.

Mechanism Of Action

The mechanism of action of 2-(Benzyloxy)-6-(chloromethyl)pyridine is still not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the body. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to inhibit the activity of the protein kinase C (PKC) family, which is involved in the regulation of cell growth and proliferation. 2-(Benzyloxy)-6-(chloromethyl)pyridine has also been found to inhibit the activity of the fungal enzyme chitin synthase, which is responsible for the synthesis of chitin, a key component of the fungal cell wall.

Biochemical And Physiological Effects

2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to have a wide range of biochemical and physiological effects, which make it a promising candidate for various research studies. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been reported to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent. 2-(Benzyloxy)-6-(chloromethyl)pyridine has also been found to inhibit the growth of various fungi and bacteria, making it a potential antifungal and antibacterial agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(Benzyloxy)-6-(chloromethyl)pyridine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using 2-(Benzyloxy)-6-(chloromethyl)pyridine is its relatively high cost, which can limit its use in large-scale experiments. Additionally, the toxicity of 2-(Benzyloxy)-6-(chloromethyl)pyridine at high concentrations can also be a limitation for some experiments.

Future Directions

There are several future directions for research on 2-(Benzyloxy)-6-(chloromethyl)pyridine, including the development of new drugs based on its biological activities. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to have promising anticancer, antifungal, and antibacterial properties, making it a potential candidate for the development of new drugs in these areas. Additionally, further research is needed to fully understand the mechanism of action of 2-(Benzyloxy)-6-(chloromethyl)pyridine and its potential applications in other areas of research.

Scientific Research Applications

2-(Benzyloxy)-6-(chloromethyl)pyridine has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is in the field of medicinal chemistry, where 2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to possess a wide range of biological activities. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been reported to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

123926-27-2

Product Name

2-(Benzyloxy)-6-(chloromethyl)pyridine

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-(chloromethyl)-6-phenylmethoxypyridine

InChI

InChI=1S/C13H12ClNO/c14-9-12-7-4-8-13(15-12)16-10-11-5-2-1-3-6-11/h1-8H,9-10H2

InChI Key

BTLWFHKLUNCRQJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=N2)CCl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=N2)CCl

synonyms

2-(BENZYLOXY)-6-(CHLOROMETHYL)PYRIDINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-benzyloxy-6-hydroxymethylpyridine (1.5 g, 7.0 mmol) and thionyl chloride (10 mL, 137 mmol) in benzene (25 mL) was stirred at room temp. overnight. The product mixture was concentrated under vacuum. The residue was partitioned between chloroform and aqueous sodium bicarbonate. The organic extract was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under vacuum. The residue was subjected to column chromatography on silica gel eluting with 5% methanol in chloroform. Collection and concentration of appropriate fractions provided 2-benzyloxy-6-chloromethylpyridine as clear, colorless oil. This alkylating reagent was passed through a small plug of activated basic alumina immediately before use.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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